N,N'-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide)
Description
N,N’-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide) is a complex organic compound characterized by its unique structure, which includes two undec-10-enamide groups linked by an azanediyl bridge
Properties
CAS No. |
61796-59-6 |
|---|---|
Molecular Formula |
C37H67N3O3 |
Molecular Weight |
601.9 g/mol |
IUPAC Name |
N-[2-[undec-10-enoyl-[2-(undec-10-enoylamino)ethyl]amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C37H67N3O3/c1-4-7-10-13-16-19-22-25-28-35(41)38-31-33-40(37(43)30-27-24-21-18-15-12-9-6-3)34-32-39-36(42)29-26-23-20-17-14-11-8-5-2/h4-6H,1-3,7-34H2,(H,38,41)(H,39,42) |
InChI Key |
URKWKAXHSKMUSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide) typically involves the reaction of undec-10-enoyl chloride with ethane-1,2-diamine, followed by the addition of another molecule of undec-10-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: React undec-10-enoyl chloride with ethane-1,2-diamine in the presence of a base such as triethylamine to form the intermediate N-(undec-10-enoyl)ethane-1,2-diamine.
Step 2: React the intermediate with another molecule of undec-10-enoyl chloride to form the final product, N,N’-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The double bonds in the undec-10-enamide groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated amides.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide) depends on its application. In biological systems, it may interact with enzymes or receptors through its amide groups, forming hydrogen bonds and other interactions that modulate the activity of the target molecule. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-{[(Undec-10-enoyl)azanediyl]di(propane-3,1-diyl)}di(undec-10-enamide)
- N,N’-{[(Dec-9-enoyl)azanediyl]di(ethane-2,1-diyl)}di(dec-9-enamide)
Uniqueness
N,N’-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide) is unique due to its specific chain length and the presence of double bonds in the undec-10-enamide groups. These structural features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or saturation levels.
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